molecular formula C16H23NO2S2 B2894773 2-(benzylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide CAS No. 2034587-59-0

2-(benzylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide

Cat. No. B2894773
CAS RN: 2034587-59-0
M. Wt: 325.49
InChI Key: APIIQMUCRXZLEF-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of acetamide and has shown promising results in various studies.

Scientific Research Applications

Versatile Reagents for N-Alkylacetamide Synthesis

Compounds with acetamide moieties, similar to 2-(benzylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide, serve as versatile reagents in the synthesis of N-alkylacetamides. These reagents are valuable for their stability and ease of handling, reacting with various alkyl halides and sulfonates to afford substituted products. The acetamide moiety's presence in many natural and pharmaceutical products underlines the importance of such compounds in synthesizing a wide array of natural and synthetic molecules (Sakai et al., 2022).

Cascade Reactions for Heterocyclic Syntheses

The thioureido-acetamide functionality, akin to the structural components of 2-(benzylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide, is a precursor in cascade reactions leading to various heterocycles. These reactions demonstrate excellent atom economy, highlighting the compound's potential utility in efficient, one-pot syntheses of important heterocyclic compounds (Schmeyers & Kaupp, 2002).

Antimicrobial Activity

Compounds structurally related to 2-(benzylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide have been evaluated for their antimicrobial activity. Such studies are crucial for discovering new therapeutic agents against various bacterial and fungal infections (Fuloria et al., 2009).

Synthesis of Glycosides

In carbohydrate chemistry, the acetamide group plays a pivotal role in the synthesis of glycosides, essential for developing antibiotics and other therapeutic agents. Research on derivatives similar to 2-(benzylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide could extend to the synthesis of novel glycosides with potential biomedical applications (Jeanloz, Walker, & Sinaỹ, 1968).

Dynamic NMR Studies

Compounds with structures related to 2-(benzylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide can exhibit interesting dynamic NMR properties. Such studies provide insights into the molecular dynamics and conformational changes of these compounds, useful in understanding their reactivity and interactions with biological targets (Samimi et al., 2010).

properties

IUPAC Name

2-benzylsulfanyl-N-[(4-methoxythian-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S2/c1-19-16(7-9-20-10-8-16)13-17-15(18)12-21-11-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIIQMUCRXZLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide

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